sEH/AChE-IN-3 -

sEH/AChE-IN-3

Catalog Number: EVT-15276518
CAS Number:
Molecular Formula: C35H39ClF3N5O3
Molecular Weight: 670.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

sEH/AChE-IN-3 is a compound designed to inhibit both soluble epoxide hydrolase and acetylcholinesterase, making it a dual-target therapeutic agent. Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxides derived from arachidonic acid, which plays a significant role in various physiological and pathological processes, including inflammation and pain modulation. Acetylcholinesterase is crucial for the hydrolysis of the neurotransmitter acetylcholine, thus regulating cholinergic signaling in the nervous system. The dual inhibition of these targets suggests potential applications in treating inflammatory diseases and neurodegenerative disorders.

Source and Classification

sEH/AChE-IN-3 belongs to a class of compounds known as dual inhibitors, specifically targeting soluble epoxide hydrolase and acetylcholinesterase. This classification highlights its relevance in pharmacological research aimed at addressing conditions such as chronic pain, inflammation, and cognitive decline associated with diseases like Alzheimer's. The compound's structural design is guided by previous research on related inhibitors, aiming to enhance potency and selectivity towards the target enzymes .

Synthesis Analysis

Methods and Technical Details

The synthesis of sEH/AChE-IN-3 typically involves multi-step organic reactions. Key steps include:

  1. Formation of Intermediates: Initial reactions produce key intermediates that are crucial for the final compound.
  2. Coupling Reactions: The intermediate compounds are coupled under controlled conditions to yield the target molecule.
  3. Purification: After synthesis, the product undergoes purification processes to ensure high yield and purity.

Specific reaction conditions often include the use of organic solvents, catalysts, and temperature control to optimize the reaction outcomes.

Molecular Structure Analysis

The molecular structure of sEH/AChE-IN-3 includes functional groups that enhance its binding affinity to both target enzymes. The compound's structure can be represented as follows:

  • Chemical Formula: C31H35ClF3N5O3
  • Molecular Weight: 609.08 g/mol
  • Structural Features: The compound features a urea linkage that is critical for interaction with soluble epoxide hydrolase, alongside a chlorotacrine moiety which is known for its acetylcholinesterase inhibitory activity.

The structural analysis indicates that specific substitutions on the core structure significantly influence biological activity, particularly through interactions with active site residues of both enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

sEH/AChE-IN-3 can participate in various chemical reactions:

  1. Oxidation: This may lead to the formation of oxidized derivatives under specific conditions.
  2. Reduction: Certain functional groups within the molecule can be modified through reduction reactions.
  3. Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

Mechanism of Action

The mechanism of action for sEH/AChE-IN-3 involves its binding to the active sites of soluble epoxide hydrolase and acetylcholinesterase:

  • Soluble Epoxide Hydrolase: The urea group forms hydrogen bonds with residues in the enzyme's active site, facilitating inhibition by preventing substrate access.
  • Acetylcholinesterase: The chlorotacrine moiety interacts with the enzyme's active site, leading to prolonged acetylcholine signaling by inhibiting its breakdown.

This dual inhibition mechanism suggests that sEH/AChE-IN-3 could effectively modulate pain pathways while enhancing cholinergic transmission .

Physical and Chemical Properties Analysis

The physical properties of sEH/AChE-IN-3 include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but is generally low due to structural features designed to enhance solubility.
  • Solubility: Enhanced solubility due to polar functional groups incorporated into its structure.

Chemical properties include its ability to undergo various reactions such as oxidation, reduction, and substitution, which are essential for its stability and reactivity in biological systems .

Applications

sEH/AChE-IN-3 has potential applications in scientific research and pharmacology:

  1. Pain Management: Its ability to inhibit soluble epoxide hydrolase may help alleviate chronic pain conditions.
  2. Neurodegenerative Diseases: By targeting acetylcholinesterase, it could improve cognitive function in disorders like Alzheimer's disease.
  3. Inflammatory Conditions: The compound's dual action makes it suitable for exploring treatments for inflammatory diseases where both pathways are implicated.

Research continues into optimizing this compound's efficacy and safety profile for therapeutic use .

Molecular Mechanisms of Dual sEH/AChE Inhibition

Enzymatic Targets in Neuroinflammatory Pathways

Soluble Epoxide Hydrolase (sEH) Modulation of Epoxy-Fatty Acid Metabolism

Soluble epoxide hydrolase (sEH) is a bifunctional cytosolic enzyme that hydrolyzes endogenous epoxy-fatty acids (EpFAs), including epoxyeicosatrienoic acids (EETs) derived from arachidonic acid. The C-terminal hydrolase domain converts these anti-inflammatory EpFAs to less active diols (e.g., dihydroxyeicosatrienoic acids, DHETs), while the N-terminal domain exhibits phosphatase activity. Under neuroinflammatory conditions, sEH expression is upregulated, accelerating the degradation of EETs and other EpFAs. This depletes endogenous ligands that suppress nuclear factor-kappa B (NF-κB) activation and cytokine production. Consequently, sEH inhibition stabilizes EpFAs, enhancing their binding to peroxisome proliferator-activated receptors (PPARs) and inhibiting NF-κB translocation. This reduces pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in neural tissues [1] [5] [6].

Acetylcholinesterase (AChE) Inhibition and Cholinergic Signaling Crosstalk

Acetylcholinesterase (AChE) terminates cholinergic signaling by hydrolyzing acetylcholine (ACh) in synapses. Beyond this catalytic function, AChE exhibits non-catalytic "chaperone" roles that facilitate amyloid-beta aggregation and neuroinflammation. In Alzheimer’s models, AChE activity correlates with oxidative stress markers like malondialdehyde (MDA) and protein carbonylation. Inhibiting AChE elevates synaptic ACh levels, activating muscarinic and nicotinic receptors. This suppresses glial activation and NLRP3 inflammasome assembly via alpha7 nicotinic receptor-mediated Jak2/STAT3 signaling. Dual sEH/AChE inhibitors thus concurrently modulate lipid metabolism and cholinergic pathways, disrupting a self-amplifying cycle where neuroinflammation upregulates AChE expression, which further exacerbates inflammatory damage [1] [2] [9].

Table 1: Neuroinflammatory Pathways Modulated by sEH and AChE

Target EnzymePrimary SubstratesBioactive ProductsDownstream Effects
sEHEpoxyeicosatrienoic acids (EETs)Dihydroxyeicosatrienoic acids (DHETs)Loss of vasodilation, increased NF-κB activation, reduced PPARγ signaling
AChEAcetylcholine (ACh)Choline + AcetateImpaired cholinergic anti-inflammatory signaling, amyloid aggregation

Synergistic Pharmacodynamic Interactions Between sEH and AChE Inhibition

The convergence of sEH and AChE inhibition creates multi-pathway synergism:

  • Metabolic Interdependence: Arachidonic acid (AA) serves as the precursor for both pro-inflammatory eicosanoids (via COX/LOX) and anti-inflammatory EETs (via CYP450). sEH inhibition shifts AA metabolism toward EET accumulation, while AChE inhibition reduces oxidative stress that activates COX-2. This dual action limits prostaglandin E2 (PGE2) synthesis, a key mediator of neuropathic pain and glial activation [1] [8].
  • Cerebrovascular Coupling: EETs act as endothelial-derived hyperpolarizing factors (EDHFs), inducing cerebral vasodilation and improving perfusion. sEH inhibition thus augments cerebral blood flow (CBF), which is critical in Alzheimer’s models where hypoperfusion precedes amyloid deposition. Concurrently, AChE inhibition enhances neurovascular coupling by increasing cholinergic tone, which regulates capillary endothelial Kir2.1 channels to optimize local CBF during neuronal activity [9] [10].
  • Transcriptional Reprogramming: Dual inhibitors upregulate neurotrophic factors (e.g., BDNF) and antioxidant enzymes (e.g., catalase, glutathione peroxidase) while suppressing NLRP3 inflammasome components. In 5XFAD mice, this restores synaptic proteins (PSD-95, synaptophysin) and dendritic arborization, rescuing long-term potentiation deficits more effectively than single-target agents [6] [9].

Impact on NLRP3 Inflammasome and Oxidative Stress Pathways

The NLRP3 inflammasome integrates multiple damage signals into caspase-1-mediated release of IL-1β and IL-18. Dual sEH/AChE inhibition disrupts this cascade through:

  • Oxidative Stress Mitigation: sEH-generated diols (e.g., DHETs) promote mitochondrial reactive oxygen species (ROS) that activate NLRP3. Inhibiting sEH preserves EETs, which scavenge ROS and enhance nuclear factor erythroid 2-related factor 2 (Nrf2) activity. AChE inhibition concurrently reduces erythrocyte oxidative stress markers (e.g., malondialdehyde) and boosts reduced glutathione (GSH), creating a redox environment unfavorable for inflammasome priming [2] [5] [7].
  • ER Stress Resolution: sEH inhibitors suppress the eIF2α/CHOP endoplasmic reticulum (ER) stress pathway, which is hyperactivated in Alzheimer’s models. CHOP drives NLRP3 transcription and caspase-1 activation. In human astrocytes, sEH inhibition reduces IL-1β-induced C3 expression (a complement cascade activator) by blocking eIF2α phosphorylation, while AChE inhibition normalizes calcium dysregulation that exacerbates ER stress [6] [9].
  • Microglial Phenotype Switching: In LPS-challenged microglia, dual inhibitors shift cells from pro-inflammatory M1 (iNOS⁺, IL-1β⁺) to anti-inflammatory M2 (Arg1⁺, IL-10⁺) phenotypes. This occurs via EET-mediated PPARγ activation and α7-nAChR-dependent JAK2/STAT3 inhibition, reducing amyloid phagocytosis deficits and synaptic stripping [5] [7].

Table 2: Effects of Dual sEH/AChE Inhibition on Neuroinflammatory Markers

PathwayKey Molecular ChangesFunctional Outcomes
NLRP3 Inflammasome↓ Caspase-1 cleavage, ↓ IL-1β maturation, ↓ ASC speck formationReduced pyroptosis, attenuated blood-brain barrier leakage
Oxidative Stress↑ GSH/GSSG ratio, ↓ protein carbonylation, ↓ lipid peroxidationImproved mitochondrial respiration, reduced neuronal apoptosis
ER Stress↓ eIF2α phosphorylation, ↓ CHOP expression, ↓ XBP1 splicingRestored proteostasis, suppressed C3-mediated synapse loss

Properties

Product Name

sEH/AChE-IN-3

IUPAC Name

1-[1-[5-[[(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-yl]amino]pentanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea

Molecular Formula

C35H39ClF3N5O3

Molecular Weight

670.2 g/mol

InChI

InChI=1S/C35H39ClF3N5O3/c1-21-16-22-18-23(17-21)32-30(19-22)43-29-20-24(36)5-10-28(29)33(32)40-13-3-2-4-31(45)44-14-11-26(12-15-44)42-34(46)41-25-6-8-27(9-7-25)47-35(37,38)39/h5-10,16,20,22-23,26H,2-4,11-15,17-19H2,1H3,(H,40,43)(H2,41,42,46)/t22-,23+/m0/s1

InChI Key

VPHLBLQNXMWQOL-XZOQPEGZSA-N

Canonical SMILES

CC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F

Isomeric SMILES

CC1=C[C@H]2C[C@@H](C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.